ASP9521 is a novel, selective, and orally bioavailable small molecule inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3) [, ]. It plays a crucial role in scientific research, particularly in the study of hormone-dependent cancers such as castration-resistant prostate cancer (CRPC) [, , , ].
ASP9521 exerts its primary mechanism of action by selectively binding to and inhibiting the enzymatic activity of 17βHSD5 (AKR1C3) [, , ]. This inhibition prevents the conversion of adrenal androgens, specifically dehydroepiandrosterone (DHEA) and androstenedione, into more potent androgens like 5-androstenediol and testosterone [, ]. By blocking this critical step in androgen biosynthesis, ASP9521 effectively reduces the levels of testosterone available to hormone-dependent cancer cells, ultimately inhibiting their growth [, , , ]. Additionally, studies have shown that ASP9521 may enhance the cytotoxic activity of anthracycline antibiotics like daunorubicin and doxorubicin, potentially by inhibiting another enzyme involved in drug metabolism, carbonyl reductase 1 (CBR1) []. This dual inhibitory effect suggests a potential role for ASP9521 in overcoming anthracycline resistance and cardiotoxicity [].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: